molecular formula C19H14FNOS B284730 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Cat. No. B284730
M. Wt: 323.4 g/mol
InChI Key: FOEXBEWMZYEZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine, also known as FFBT, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. FFBT belongs to the class of benzothiazepines, which are known to have various biological activities, including antihypertensive, anti-inflammatory, and antitumor effects.

Scientific Research Applications

4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor effects against various cancer cell lines, including breast, lung, and colon cancer. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been shown to have antihypertensive effects by blocking L-type calcium channels in vascular smooth muscle cells.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is not fully understood, but it is believed to act through multiple pathways. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been shown to inhibit the activity of various enzymes such as topoisomerase IIα and COX-2, which are involved in DNA replication and inflammation, respectively. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been shown to have various biochemical and physiological effects. It has been found to inhibit cell proliferation and induce cell cycle arrest in cancer cells. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has also been shown to reduce the production of reactive oxygen species, which are known to be involved in the development of various diseases, including cancer and neurodegenerative disorders. Additionally, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has been found to have a vasodilatory effect on blood vessels, which contributes to its antihypertensive effects.

Advantages and Limitations for Lab Experiments

4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has several advantages for lab experiments. It is a relatively easy compound to synthesize, and its purity can be easily determined using various analytical techniques. 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is also stable under normal laboratory conditions and can be stored for long periods without degradation. However, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain assays. Additionally, 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine has not been extensively studied in vivo, which limits its potential therapeutic applications.

Future Directions

There are several future directions for research on 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine. One area of research could focus on its potential as an anticancer agent. Further studies could investigate its mechanism of action and its efficacy in animal models of cancer. Another area of research could focus on its potential as an anti-inflammatory agent. Studies could investigate its effects on various inflammatory pathways and its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, future research could investigate the potential of 4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine as an antihypertensive agent and its effects on cardiovascular function.

Synthesis Methods

4-(4-Fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine can be synthesized using a multistep process that involves the condensation of 2-aminobenzonitrile with 4-fluorobenzaldehyde, followed by cyclization with furan-2-carbaldehyde. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.

properties

Molecular Formula

C19H14FNOS

Molecular Weight

323.4 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

InChI

InChI=1S/C19H14FNOS/c20-14-9-7-13(8-10-14)16-12-19(17-5-3-11-22-17)23-18-6-2-1-4-15(18)21-16/h1-11,19H,12H2

InChI Key

FOEXBEWMZYEZGX-UHFFFAOYSA-N

SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C4=CC=CO4

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=C(C=C3)F)C4=CC=CO4

Origin of Product

United States

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